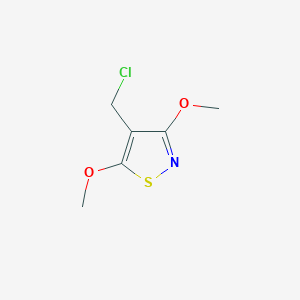
3-Methoxy-5-methylisoxazol-4-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical properties of 3-amino-5-methylisoxazole in reactions involving pyruvic acid derivatives have been reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective, but the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .Applications De Recherche Scientifique
Pharmacological Research
- Selective Inhibitors of Glial GABA Uptake : Studies have highlighted the synthesis and pharmacological evaluation of isoxazole and isothiazolol derivatives as selective inhibitors of glial GABA uptake. These compounds, including 3-methoxy derivatives, have been investigated for their potential in modulating GABAergic neurotransmission, with implications for treating neurological disorders. The research demonstrated enantioselective synthesis approaches and evaluated the effects of these compounds on GABA uptake mechanisms in vitro, showing some selectivity for glial versus neuronal GABA uptake (Falch et al., 1999).
Corrosion Inhibition
- Inhibitive Action of Organic Compounds on Corrosion : An investigation into the inhibitory effect of bipyrazole compounds, which share a structural similarity with isoxazole derivatives, on the corrosion of pure iron in acidic media was conducted. This study could provide insights into the potential application of isoxazole derivatives, including 3-Methoxy-5-methylisoxazol-4-amine hcl, in corrosion inhibition. The findings suggested that these compounds could serve as efficient corrosion inhibitors, with the potential for environmental friendliness due to their chemical nature (Chetouani et al., 2005).
Anticancer Research
- Design and Synthesis of Isoxazole-based Derivatives for Anticancer Evaluation : New derivatives incorporating the isoxazole moiety have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research underscores the potential of isoxazole derivatives, including those related to this compound, in developing novel anticancer agents. The synthesized compounds demonstrated varying degrees of activity, suggesting the importance of further investigation into their mechanisms of action and potential therapeutic applications (Yakantham et al., 2019).
Orientations Futures
Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . 5-Amino-3-methyl-isoxazole-4-carboxylic acid is an example of a bifunctional isoxazole derivative that includes in its structure both an amino and carboxylic group . This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions . The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
Propriétés
IUPAC Name |
3-methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-3-4(6)5(8-2)7-9-3;/h6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBTBSKFGATJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)

![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)

